molecular formula C13H9IN2O3 B11535336 N-(3-iodophenyl)-4-nitrobenzamide

N-(3-iodophenyl)-4-nitrobenzamide

Cat. No.: B11535336
M. Wt: 368.13 g/mol
InChI Key: NFZLDYFSPCAIRR-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-4-nitrobenzamide (compound VI in ) is a nitrobenzamide derivative characterized by a 3-iodophenyl group attached to the amide nitrogen and a nitro group at the para position of the benzamide ring. This compound exhibits unique structural and electronic properties due to the interplay between the electron-withdrawing nitro group and the heavy iodine atom. Its supramolecular architecture, governed by hydrogen bonding and halogen interactions, makes it a subject of interest in crystallography and materials science .

Properties

Molecular Formula

C13H9IN2O3

Molecular Weight

368.13 g/mol

IUPAC Name

N-(3-iodophenyl)-4-nitrobenzamide

InChI

InChI=1S/C13H9IN2O3/c14-10-2-1-3-11(8-10)15-13(17)9-4-6-12(7-5-9)16(18)19/h1-8H,(H,15,17)

InChI Key

NFZLDYFSPCAIRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-4-nitrobenzamide typically involves the coupling of 3-iodoaniline with 4-nitrobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-4-nitrobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group, which is already in a highly oxidized state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used to reduce the nitro group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common.

Major Products Formed

    Substitution: Products will vary depending on the substituent introduced.

    Reduction: The major product is N-(3-aminophenyl)-4-nitrobenzamide.

    Oxidation: Products will depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

N-(3-iodophenyl)-4-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the iodine atom and the nitro group can enhance the compound’s ability to interact with biological targets through various non-covalent interactions, such as hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Structural Comparisons with Isomeric Iodophenyl Nitrobenzamides

highlights six isomeric N-(iodophenyl)nitrobenzamides, including VI , which differ in the positions of iodine and nitro groups. Key structural distinctions are summarized in Table 1.

Table 1: Structural Features of N-(iodophenyl)nitrobenzamide Isomers

Compound Substituent Positions Key Interactions Space Group Z'
II (2-iodo,3-nitro) 2-I, 3-NO₂ N–H⋯O, C–H⋯O, I⋯C=O P2₁/c 1
III (2-iodo,4-nitro) 2-I, 4-NO₂ N–H⋯O, C–H⋯O (no I⋯O contacts) P2₁/c 1
IV (3-iodo,2-nitro) 3-I, 2-NO₂ N–H⋯O, C–H⋯O, I⋯NO₂, π–π stacking P2₁ 2
V (3-iodo,3-nitro) 3-I, 3-NO₂ N–H⋯O, C–H⋯O, I⋯NO₂, π–π stacking P2₁/c 1
VI (3-iodo,4-nitro) 3-I, 4-NO₂ N–H⋯O, C–H⋯O, I⋯NO₂, π–π stacking, C=O⋯C=O dipolar interaction P2₁/c 1
IX (4-iodo,4-nitro) 4-I, 4-NO₂ N–H⋯O, C–H⋯O, three-centre I⋯NO₂ P 1 2

Key Findings :

  • VI exhibits a unique combination of I⋯NO₂ halogen bonding and dipolar C=O⋯C=O interactions, absent in other isomers. This stabilizes its framework and enhances crystallinity .
  • The 3-iodo substituent in VI facilitates π–π stacking, while the 2-iodo isomer (III ) lacks significant halogen bonding due to steric hindrance .

Comparison with Chloro- and Bromo-Substituted Analogs

Nitrobenzamides with chlorine or bromine substituents provide insights into halogen effects (Table 2).

Table 2: Comparison with Halogen-Substituted Nitrobenzamides

Compound Substituent Molecular Weight Synthesis Method Key Properties
N-(3-chlorophenethyl)-4-nitrobenzamide () 3-Cl, phenethyl 304.75 Traditional solution Pharmacological activity (antimicrobial/antiparasitic)
N-(3-Chloro-4-methylphenyl)-4-nitrobenzamide () 3-Cl,4-CH₃ 290.70 Not specified Lab use (structural studies)
N-(4-nitrobenzamide)-N-(2-Methoxy-phenyl)-4-bromo-benzamide () 4-Br, 2-OCH₃ 428.22 N-acylation of amines Crystallizes as yellowish powder (67% yield)

Key Findings :

  • This may limit their use in crystal engineering but enhance bioavailability in drug design .

Q & A

Q. What are the optimal synthetic routes for N-(3-iodophenyl)-4-nitrobenzamide, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically employs the Schotten-Baumann reaction , where 4-nitrobenzoyl chloride reacts with 3-iodoaniline in dichloromethane with triethylamine as a base . Key optimizations include:

  • Stoichiometric control : Maintaining a 1:1 molar ratio of acyl chloride to amine to minimize side reactions.
  • Purification : Short-column chromatography using neutral Al₂O₃ or silica gel to isolate the product (typical yields >85%) .
  • Characterization : Confirm via ¹H/¹³C NMR (e.g., amide proton resonance at δ 8.95 ppm, aromatic signals) and HRMS for molecular ion validation .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers anticipate?

Core techniques include:

  • NMR Spectroscopy : ¹H NMR detects the amide proton (δ 8.5–9.5 ppm) and aromatic splitting patterns (e.g., AA’BB’ for nitrobenzene at δ 8.1–8.4 ppm). ¹³C NMR confirms the carbonyl (δ ~165 ppm) and iodine’s deshielding effect on adjacent carbons .
  • Mass Spectrometry : HRMS identifies the molecular ion [M+H]⁺ (e.g., m/z 383.97 for C₁₃H₉IN₂O₃⁺). Fragmentation pathways may involve cleavage of the amide bond, yielding iodophenyl or nitrobenzoyl fragments .
  • UV-Vis : Strong absorbance near 290 nm (ε ~11,700 M⁻¹cm⁻¹) due to the nitro group’s π→π* transitions .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its electronic properties and reactivity compared to chloro or bromo analogues?

The iodine atom introduces:

  • Enhanced polarizability : Larger atomic radius increases van der Waals interactions, potentially improving binding to hydrophobic enzyme pockets .
  • Electron-withdrawing effects : Iodine’s inductive effect may reduce electron density on the aryl ring, stabilizing intermediates in nucleophilic substitution reactions.
  • Biological activity : Compared to chloro analogues (e.g., N-(3-chlorophenyl)-4-nitrobenzamide), iodine’s higher atomic weight may alter pharmacokinetics (e.g., longer half-life) .
  • Experimental validation : Use Hammett constants (σₚ) to quantify electronic effects or compare IC₅₀ values in enzyme inhibition assays .

Q. In studying the biological activity of this compound, how can researchers address discrepancies in IC₅₀ values across different studies?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number).
  • Compound purity : Verify via HPLC (≥95% purity) and control for degradation products .
  • Structural analogs : Compare with nitrobenzamides bearing halogens (Cl, Br) to isolate iodine’s contribution .
  • Statistical analysis : Use ANOVA to assess inter-study variability and report confidence intervals for IC₅₀ values.

Q. What are the proposed mechanisms of action for nitrobenzamide derivatives like this compound in anticancer assays, and what experimental approaches validate these mechanisms?

Hypothesized mechanisms include:

  • Enzyme inhibition : Targeting tyrosine kinases or topoisomerases via nitro group redox cycling, generating reactive oxygen species (ROS) .
  • DNA intercalation : Planar nitrobenzamide moiety may disrupt DNA replication.
  • Validation methods :
  • Molecular docking : Simulate binding affinity to kinase active sites (e.g., using AutoDock Vina).
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays .
  • Enzyme activity assays : Measure IC₅₀ against purified targets (e.g., EGFR kinase) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the mutagenicity of nitrobenzamide derivatives?

Contradictions may stem from:

  • Structural variations : Minor substituent changes (e.g., iodine vs. methyl groups) can drastically alter mutagenic potential.
  • Assay sensitivity : Ames test vs. mammalian cell assays (e.g., micronucleus test) differ in detecting genotoxicity .
  • Mitigation strategies :
  • Perform SAR studies to identify non-mutagenic derivatives.
  • Use computational tools (e.g., Derek Nexus) to predict toxicity profiles.

Methodological Tables

Q. Table 1: Key Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.95 (t, J=5.6 Hz, NH), 8.40–8.04 (AA’BB’ aromatic), 7.40–7.27 (Ar-H)
¹³C NMRδ 165.05 (C=O), 149.43 (NO₂-Ar), 93.5 (C-I)
HRMS[M+H]⁺ m/z 383.97 (calc. 383.97)

Q. Table 2: Comparative Biological Activity of Halogenated Nitrobenzamides

CompoundIC₅₀ (μM, MES assay)PI (Protective Index)Reference
N-(3-iodophenyl)-4-nitro31.85.2
N-(3-chlorophenyl)-4-nitro90.311.8

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